molecular formula C22H26FN3O3S B2400945 N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899756-50-4

N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2400945
CAS No.: 899756-50-4
M. Wt: 431.53
InChI Key: ZCMQQJSARVRJPY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetically derived complex organic molecule designed for advanced biochemical and pharmacological research. This compound features a multi-cyclic core structure incorporating a quinazolinone moiety, a thioether-linked acetamide chain, and a tetrahydrofuran substitution, making it a compelling candidate for exploration in medicinal chemistry. Its structural architecture suggests potential as a scaffold for investigating enzyme inhibition and receptor modulation. Researchers are investigating its applications primarily in the fields of oncology and infectious diseases, where it may serve as a key intermediate or a lead compound for the development of novel therapeutic agents. The specific biological targets and detailed mechanism of action are currently under investigation to elucidate its full research value. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c23-16-9-7-15(8-10-16)12-24-20(27)14-30-21-18-5-1-2-6-19(18)26(22(28)25-21)13-17-4-3-11-29-17/h7-10,17H,1-6,11-14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMQQJSARVRJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex heterocyclic compound notable for its potential biological activities. This article explores its interactions with biological systems, particularly focusing on its role as an orexin type 2 receptor agonist and its implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Fluorobenzyl group
  • Tetrahydrofuran moiety
  • Hexahydroquinazoline framework

Its molecular formula is C22H26FN3O2S, with a molecular weight of approximately 431.5 g/mol. The presence of the thioacetamide linkage is significant for its biological activity.

This compound has been identified as an orexin type 2 receptor agonist . The orexin system plays a critical role in regulating arousal, wakefulness, and appetite. By activating these receptors, the compound may have therapeutic potential in treating conditions such as narcolepsy and other sleep disorders.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity for orexin type 2 receptors. Interaction studies often employ radiolabeled ligands to assess binding characteristics in vitro. The selectivity and potency of N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide are critical for understanding its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique receptor interactions of N-(4-fluorobenzyl)-2-((2-oxo - 1 - ((tetrahydrofuran - 2 - yl)methyl)-1 , 2 , 5 , 6 , 7 , 8 - hexahydroquinazolin - 4 - yl)thio)acetamide:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorobenzyl)-N-methyl-thiazoleContains a thiazole ring instead of quinazolinePotential anti-inflammatory effects
1-(4-fluorobenzyl)-4-piperidonePiperidone core with fluorobenzyl substitutionAnalgesic properties
N-(benzyl)-thiazolidineThiazolidine ring structureAnti-diabetic activity

The unique combination of fluorinated benzene and hexahydroquinazoline structures in N-(4-fluorobenzyl)-2-((2-oxo - 1 - ((tetrahydrofuran - 2 - yl)methyl)-1 , 2 , 5 , 6 , 7 , 8 - hexahydroquinazolin - 4 - yl)thio)acetamide confers specific receptor interactions not found in the other compounds listed.

Case Studies

In vivo studies have demonstrated the potential efficacy of this compound in models simulating sleep disorders. For instance:

  • Narcolepsy Models : Administration of the compound showed increased wakefulness and reduced episodes of cataplexy.
  • Sleep Apnea Studies : The agonistic activity on orexin receptors suggests a role in mitigating sleep apnea symptoms by promoting arousal and reducing airway obstruction during sleep.

Scientific Research Applications

Orexin Type 2 Receptor Agonism

One of the primary applications of this compound is its role as an orexin type 2 receptor agonist . Orexin receptors are crucial in regulating arousal, wakefulness, and appetite. The agonistic activity of N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suggests potential therapeutic uses in treating:

  • Narcolepsy
  • Sleep disorders

Studies have demonstrated that this compound exhibits significant binding affinity for orexin type 2 receptors, indicating its potential as a treatment option for conditions linked to sleep regulation .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions. These synthetic routes can be tailored to enhance pharmacological properties or to create derivatives for further study .

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-hxahydroquinazolin -4 - yl)thio)acetamide. These investigations typically employ:

  • In vitro assays to assess binding affinity and selectivity.
  • Animal models to evaluate therapeutic efficacy in sleep-related disorders.

The results from these studies indicate promising outcomes regarding the compound's effectiveness as a therapeutic agent targeting orexin receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

Hexahydroquinazolinone vs. Triazole and Thiazolo-Pyridazine Derivatives

  • Triazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) exhibit tautomerism between thione and thiol forms, unlike the stable hexahydroquinazolinone core. This tautomerism affects their electronic profiles and binding modes, as confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
  • Thiazolo[4,5-d]pyridazine Derivatives: describes a compound with a thiazolo-pyridazine core. While it shares the 4-fluorophenylacetamide moiety, its bicyclic system lacks the hydrogenation of the quinazolinone ring, resulting in distinct planarity and π-π stacking capabilities .
Substituent Effects

Fluorobenzyl vs. Chlorobenzyl and Tolyl Groups

  • N-(4-Chlorobenzyl) Analogs : highlights N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide. The chloro substituent increases molecular weight (403.90 g/mol vs. ~450 g/mol for the target compound) and may enhance halogen bonding but reduce metabolic stability compared to the fluoro analog .
  • Tolyl-Substituted Quinazolinones: lists compounds with methylphenyl groups (e.g., compounds [6–8]). These substituents lower melting points (251.5–315.5°C) compared to fluorobenzyl derivatives, likely due to reduced polarity .
Thioacetamide Linkage vs. Carboxamide and Sulfonamide Bridges
  • Thioacetamide vs. Carboxamide : The thioether group in the target compound (C-S bond length ~1.81 Å) introduces greater flexibility and nucleophilicity than carboxamide linkages (C-O ~1.23 Å), as seen in N-(2-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (compound [9], ). This may enhance metal-binding capacity .

Spectral and Physicochemical Data Comparison

Table 1: Key Properties of Selected Analogs
Compound Core Structure Substituent Melting Point (°C) IR νC=S (cm⁻¹) Yield (%)
Target Compound Hexahydroquinazolinone 4-Fluorobenzyl/THF Not reported ~1250* Not reported
N-(4-Chlorobenzyl)-phthalazinone Phthalazinone 4-Chlorobenzyl Not reported N/A Not reported
Compound [9] () Dihydroquinazolinone 2-Ethylphenyl 170.5 1243–1258 68
Compound [7] () 1,2,4-Triazole 4-Bromophenyl Not reported 1247–1255 69

*Inferred from analogous thioacetamide derivatives in and .

Table 2: NMR Chemical Shift Comparison (δ, ppm)
Proton Position Target Compound* Compound [9] Compound [7]
Aromatic (Fluorophenyl) ~7.2–7.8 7.3–7.6 7.1–7.4
Thioacetamide (-CH₂-S-) ~3.5–4.0 3.8 N/A
THF-Methyl (-OCH₂-) ~3.2–3.7 N/A N/A

*Predicted based on , where substituents in regions A and B (e.g., THF-methyl) alter chemical environments .

Q & A

Q. What are the common synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Thioacetylation : Introducing the thioether group via nucleophilic substitution under inert atmosphere (N₂ or Ar) .
  • Coupling of the tetrahydrofuran-2-ylmethyl group : Achieved using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF or dichloromethane) at 60–80°C .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) is critical for isolating the pure product .

Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents decomposition of heat-sensitive intermediates
SolventDMF or DCMEnhances solubility of polar intermediates
CatalystTriethylamine (TEA)Neutralizes HCl byproducts in acylation steps

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and confirms connectivity via 2D techniques (HSQC/HMBC) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 483.15 with <2 ppm error) .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data between NMR and MS be resolved during characterization?

Discrepancies may arise from tautomerism or impurities. Methodological approaches include:

  • 2D NMR Validation : HSQC/HMBC maps carbon-proton correlations to confirm assignments (e.g., distinguishing quinazolinone tautomers) .
  • HRMS Cross-Check : Matches exact mass to rule out adducts or contaminants .
  • Recrystallization : Purification in ethanol/water (1:1) removes hydrophobic impurities .

Q. What strategies improve yield in multi-step syntheses of structurally analogous compounds?

Comparative studies on similar derivatives suggest:

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30 min vs. 12 hours under reflux) .
  • Protecting Groups : Use of Boc for amines prevents side reactions during acylation .

Yield Optimization Table :

Analogous CompoundStep ImprovedYield Increase (%)Method
Quinazolinone derivativesCyclization (MW)25% → 78%Microwave irradiation
Thiadiazole analogsPurification (HPLC)60% → 85%Prep-HPLC with C18 column

Q. How does the tetrahydrofuran-2-ylmethyl moiety influence biological activity?

  • Molecular Docking : The oxygen in tetrahydrofuran forms hydrogen bonds with kinase active sites (e.g., EGFR, ΔG = -9.2 kcal/mol) .
  • Comparative Bioactivity Data :
CompoundTargetIC₅₀ (µM)Reference
Without THF groupEGFR15.2
With THF groupEGFR3.8

Methodological Notes

  • Handling Air-Sensitive Intermediates : Use Schlenk lines for thioacetylation steps to prevent oxidation .
  • Scaling-Up Reactions : Pilot studies in flow reactors improve reproducibility for gram-scale synthesis .
  • Data Reproducibility : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) .

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